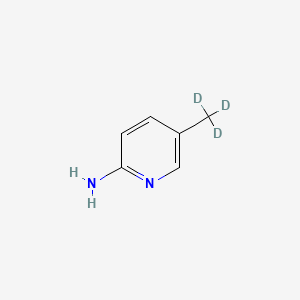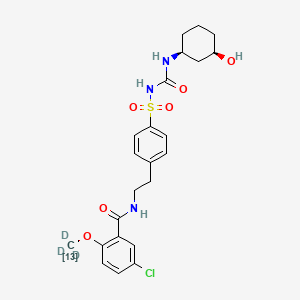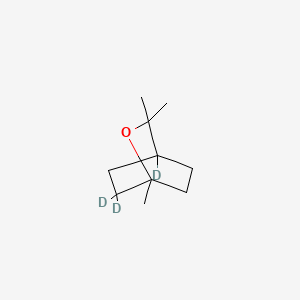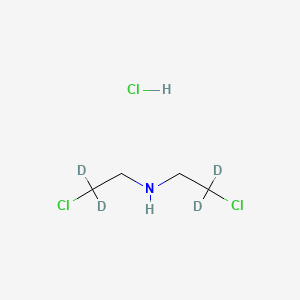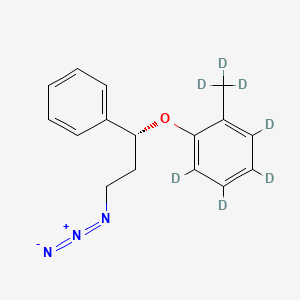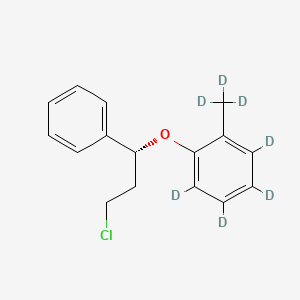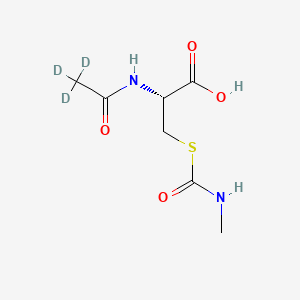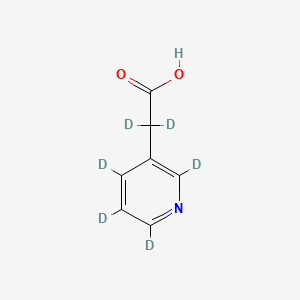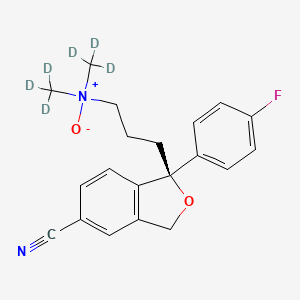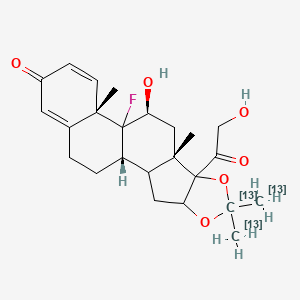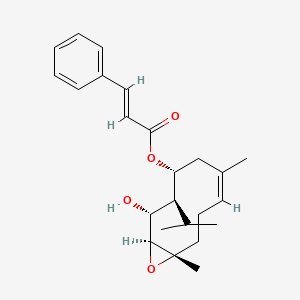
Cinnamoylechinadiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cinnamoylechinadiol is a natural product found in Echinacea purpurea with data available.
Applications De Recherche Scientifique
Anticancer Potential
Cinnamic acid derivatives, including cinnamoylechinadiol, have garnered attention in medicinal research as potential anticancer agents. The chemical structure of these compounds allows for various modifications, enhancing their utility in anticancer research. Studies highlight the synthesis and biological evaluation of cinnamoyl acids and derivatives in this field, indicating their underutilized potential since their first clinical use in 1905 (De, Baltas, & Bedos-Belval, 2011).
Anti-Adipogenic Activity
Research on methyl cinnamate, closely related to cinnamoylechinadiol, reveals its role in inhibiting adipocyte differentiation. This compound influences adipogenic transcription factor expression and stimulates pathways like CaMKK2-AMPK, suggesting a potential role in managing obesity and related metabolic disorders (Chen et al., 2012).
Pharmacological Properties
The genus Cinnamomum, which includes compounds like cinnamoylechinadiol, has been used in traditional medicine systems. Its bioactive compounds exhibit antimicrobial, antidiabetic, antioxidant, anti-inflammatory, and neuroprotective effects. The pharmacological significance of Cinnamomum is supported by clinical studies and toxicological data, suggesting its potential in developing new drugs (Sharifi‐Rad et al., 2021).
Immunomodulatory Effects
Cinnamomum verum extracts, which might include cinnamoylechinadiol, show immunomodulatory and therapeutic roles in experimental models of arthritis. These extracts have been observed to reduce inflammation and pain in traditional Pakistani medicine, suggesting a role in managing arthritic conditions (Qadir et al., 2018).
Antibacterial Activity
Cinnamomum species, including constituents like cinnamoylechinadiol, have demonstrated significant antibacterial activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential in treating wound infections (Buru et al., 2014).
Cardiovascular Health
Cinnamic acid and derivatives, closely related to cinnamoylechinadiol, have shown protective effects against myocardial ischemia in rat models, suggesting their potential in treating ischemic heart disease. Their cardioprotective effects are attributed to anti-oxidative and anti-inflammatory properties (Song et al., 2013).
Propriétés
Numéro CAS |
102273-85-8 |
|---|---|
Nom du produit |
Cinnamoylechinadiol |
Formule moléculaire |
C24H32O4 |
Poids moléculaire |
384.516 |
Nom IUPAC |
[(1S,2R,3S,4R,6Z,10S)-2-hydroxy-6,10-dimethyl-3-propan-2-yl-11-oxabicyclo[8.1.0]undec-6-en-4-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C24H32O4/c1-16(2)21-19(27-20(25)13-12-18-10-6-5-7-11-18)15-17(3)9-8-14-24(4)23(28-24)22(21)26/h5-7,9-13,16,19,21-23,26H,8,14-15H2,1-4H3/b13-12+,17-9-/t19-,21-,22-,23+,24+/m1/s1 |
Clé InChI |
JBAYXBWJNDAHDZ-OOADYMPDSA-N |
SMILES |
CC1=CCCC2(C(O2)C(C(C(C1)OC(=O)C=CC3=CC=CC=C3)C(C)C)O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



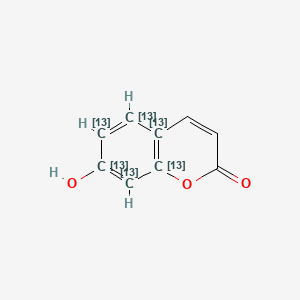
![3-Benzyl-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B564263.png)
